molecular formula C17H19N3O3S B5687576 ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate

ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate

Cat. No. B5687576
M. Wt: 345.4 g/mol
InChI Key: OSEWYQDUXXCASX-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate, commonly known as FMTB, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. FMTB is a member of the triazinane family of compounds, which have been shown to possess a range of interesting biological activities. In

Mechanism of Action

The mechanism of action of FMTB is not fully understood, but it is thought to involve the interaction of FMTB with various cellular targets. FMTB has been shown to interact with metal ions, such as copper and zinc, and to selectively bind to certain proteins, such as albumin and transferrin. These interactions may play a role in the biological activity of FMTB.
Biochemical and Physiological Effects:
FMTB has been shown to possess a range of interesting biochemical and physiological effects. In addition to its metal ion binding and anti-cancer activity, FMTB has been shown to possess antioxidant and anti-inflammatory properties. FMTB has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMTB is its versatility as a research tool. FMTB can be used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, or as an inhibitor of enzyme activity. FMTB is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also some limitations to the use of FMTB in lab experiments. FMTB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully elucidate the properties of FMTB and its potential applications. Additionally, FMTB is a heterocyclic compound, which can be difficult to work with due to its complex structure.

Future Directions

There are many potential future directions for research on FMTB. One area of interest is the development of FMTB-based metal ion sensors for use in environmental monitoring and medical diagnostics. Another area of interest is the further exploration of FMTB's anti-cancer activity, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of FMTB and its potential applications in other scientific research fields, such as neurobiology and drug discovery.

Synthesis Methods

FMTB can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with thiourea, followed by cyclization with ethyl 4-bromobenzoate. The resulting product is then subjected to a series of purification steps to obtain the final FMTB product. This synthesis method has been extensively studied and optimized, and has been shown to yield high purity FMTB in good yields.

Scientific Research Applications

FMTB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key applications of FMTB is its use as a fluorescent probe for the detection of metal ions. FMTB has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensitive and selective metal ion sensors.
Another important application of FMTB is its potential as an anti-cancer agent. FMTB has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. The mechanism of action of FMTB in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.

properties

IUPAC Name

ethyl 4-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-22-16(21)13-5-7-14(8-6-13)20-12-19(11-18-17(20)24)10-15-4-3-9-23-15/h3-9H,2,10-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEWYQDUXXCASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[5-(furan-2-ylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate

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